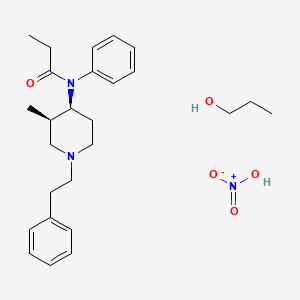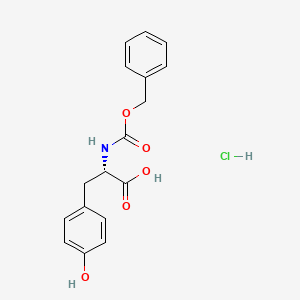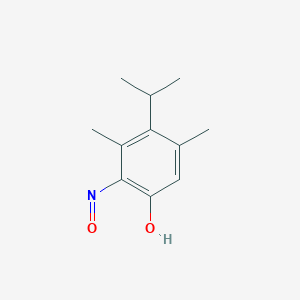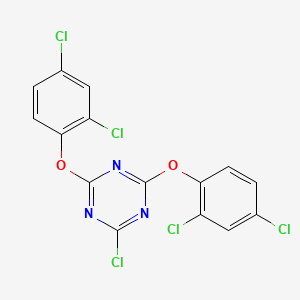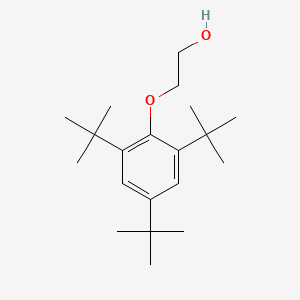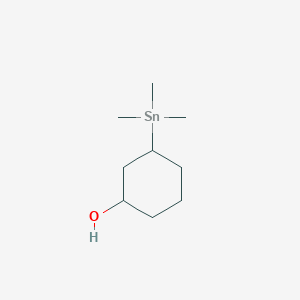
3-(Trimethylstannyl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trimethylstannyl)cyclohexan-1-ol is an organotin compound characterized by the presence of a trimethylstannyl group attached to a cyclohexanol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylstannyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with trimethyltin chloride in the presence of a reducing agent. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Trimethylstannyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form cyclohexanol or other reduced derivatives.
Substitution: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used to replace the trimethylstannyl group.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: Cyclohexanol.
Substitution: Various substituted cyclohexanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Trimethylstannyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organotin compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Trimethylstannyl)cyclohexan-1-ol involves its interaction with molecular targets through its hydroxyl and trimethylstannyl groups. These interactions can lead to various biochemical and chemical effects, such as enzyme inhibition or activation, depending on the specific context and target.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxycyclohexan-1-ol: Similar in structure but with a methoxy group instead of a trimethylstannyl group.
3-Cyclohexen-1-ol: Contains a double bond in the cyclohexane ring, differing in reactivity and stability.
Uniqueness
3-(Trimethylstannyl)cyclohexan-1-ol is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical properties and reactivity compared to other cyclohexanol derivatives. This uniqueness makes it valuable in specific synthetic and research applications.
Propiedades
Número CAS |
64010-81-7 |
|---|---|
Fórmula molecular |
C9H20OSn |
Peso molecular |
262.96 g/mol |
Nombre IUPAC |
3-trimethylstannylcyclohexan-1-ol |
InChI |
InChI=1S/C6H11O.3CH3.Sn/c7-6-4-2-1-3-5-6;;;;/h2,6-7H,1,3-5H2;3*1H3; |
Clave InChI |
LVOGNKGVZFXEJX-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C1CCCC(C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


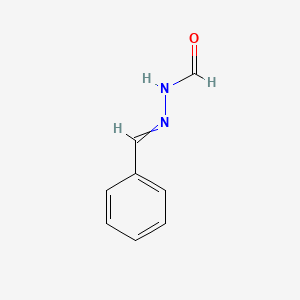
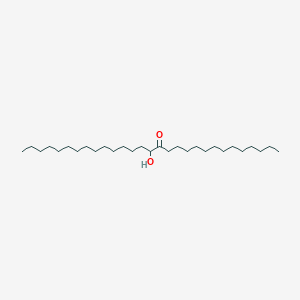
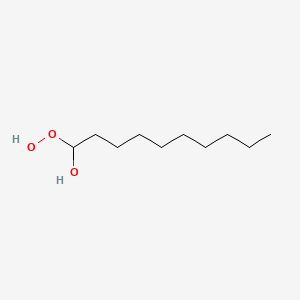
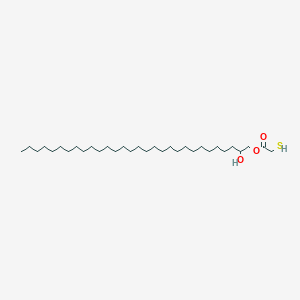

![[(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol;methanesulfonic acid](/img/structure/B14490280.png)
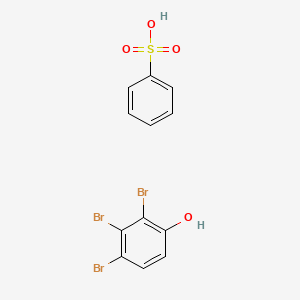
![3,3'-[Oxybis(methylene)]di([1,2,4]triazolo[4,3-a]pyridine)](/img/structure/B14490286.png)
